2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole
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Overview
Description
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C24H24N2O3S and a molar mass of 420.52396 g/mol This compound is characterized by its benzimidazole core structure, which is substituted with methoxyphenoxy and phenoxyethyl groups
Preparation Methods
The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route generally includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the methoxyphenoxy and phenoxyethyl groups. These reactions often involve the use of alkyl halides or sulfonates as reagents.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate compounds with thiols or disulfides under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-[2-(2-methoxyphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: This compound has a similar structure but may differ in its specific substituents and their positions.
2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole: This compound has a different substitution pattern on the phenoxyethyl group.
The uniqueness of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of both methoxyphenoxy and phenoxyethyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C24H24N2O3S/c1-27-22-13-7-8-14-23(22)29-17-18-30-24-25-20-11-5-6-12-21(20)26(24)15-16-28-19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
InChI Key |
SRVRKIWFZIJPDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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